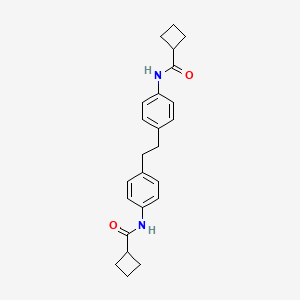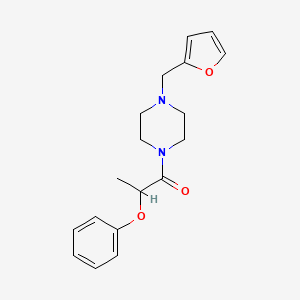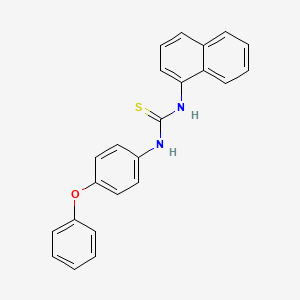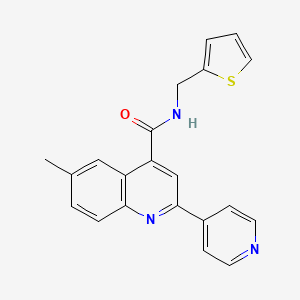![molecular formula C17H10F2N4O2 B4621691 N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)
N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various electrophiles. For instance, enaminones have been used in conjunction with 5-amino-1H-pyrazoles to synthesize 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates under microwave irradiation, providing a convenient and rapid method for obtaining these compounds with good yields and regioselectivity (Ming et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be determined using various analytical techniques such as X-ray crystallography. These compounds often exhibit a privileged structure that facilitates the synthesis of a wide array of chemical libraries with potential biological activity. The crystal structure elucidation aids in understanding the compound's interaction with biological targets (Gregg et al., 2007).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including cyclocondensation with trifluoromethyl-beta-diketones and subsequent reactions with amines, benzyl alcohol, and phenylboronic acid in the presence of Pd-catalyst to yield substituted derivatives. These reactions highlight the compound's versatile reactivity and the potential for generating diverse libraries for screening purposes (Dalinger et al., 2005).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug development and material science. These properties are influenced by the compound's molecular structure and substituents, affecting its behavior in biological systems and technological applications.
Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines exhibit a range of chemical properties, including the ability to act as inhibitors for various enzymes and receptors. Their reactivity and interaction with different chemical reagents make them valuable scaffolds for the development of new therapeutic agents with potential antitumor, antibacterial, and antifungal activities (Bakavoli et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical reactions, demonstrating the versatility of this scaffold in generating compounds with potential biological activities. For example, the synthesis of pyrazolopyrimidine derivatives from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides through reactions with acetylacetone and arylidenemalononitriles has been reported, highlighting the structural diversity achievable within this chemical class (Hafez et al., 2013). Additionally, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the ability to fine-tune the functionalization of this scaffold (Drev et al., 2014).
Biological Activities
Antitumor Activities
Pyrazolopyrimidine derivatives exhibit in vitro antitumor activities against various human cancer cell lines, underscoring their potential as therapeutic agents. The structure-activity relationship (SAR) studies of these compounds provide insights into their mode of action and potential for development into anticancer drugs (Liu et al., 2016). Similarly, compounds synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further demonstrating the antitumor potential of this chemical class (Hassan et al., 2014).
Antibacterial Activities
Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized through iodocyclization have shown antibacterial activity comparable to Streptomycin, indicating the broad spectrum of biological applications of pyrazolo[1,5-a]pyrimidine derivatives (Bakavoli et al., 2010).
Enzymatic Inhibitory Activities
Pyrazolo[1,5-a]pyrimidines have also been explored for their enzymatic inhibitory activities, with some compounds showing potential as selective kinase inhibitors. This highlights their applicability in targeting specific enzymes for therapeutic purposes (Hammouda et al., 2022).
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O2/c18-10-3-4-12(19)13(8-10)22-17(24)11-9-21-23-14(5-6-20-16(11)23)15-2-1-7-25-15/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHENTKRXOBYUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)
![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)

![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)
